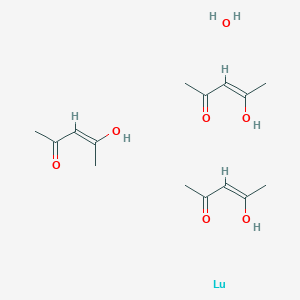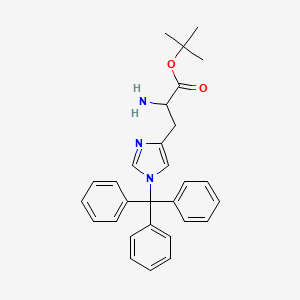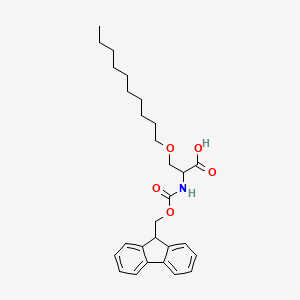
9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-キサンテン-2,7-ジスルホン酸,4,5-ビス(ジフェニルホスフィノ)-9,9-ジメチル-, 二ナトリウム塩は、様々な科学分野において重要な用途を持つ、複雑な有機化合物です。この化合物は、研究や工業用途において貴重な、その独特の構造的特性で知られています。
準備方法
合成経路と反応条件
9H-キサンテン-2,7-ジスルホン酸,4,5-ビス(ジフェニルホスフィノ)-9,9-ジメチル-, 二ナトリウム塩の合成には、複数の手順が必要です。このプロセスは、通常、キサンテン核の調製から始まり、続いてスルホン酸基とジフェニルホスフィノ基が導入されます。最終段階では、化合物安定化のために二ナトリウム塩が添加されます。反応条件は、通常、目的の生成物が得られるように、制御された温度、特定の触媒、および正確なpHレベルが必要です。
工業的生産方法
工業環境では、この化合物の生産は、一貫性と純度を維持するために、大型反応器と自動システムを使用してスケールアップされます。このプロセスには、収率の最適化と不純物の最小化のために、反応パラメータの継続的な監視と調整が含まれます。
化学反応の分析
反応の種類
9H-キサンテン-2,7-ジスルホン酸,4,5-ビス(ジフェニルホスフィノ)-9,9-ジメチル-, 二ナトリウム塩は、以下を含む様々な化学反応を起こします。
酸化: この化合物は、強い酸化剤を用いて酸化することができ、スルホン酸誘導体の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、還元されたホスフィン誘導体の生成につながります。
置換: この化合物は、ジフェニルホスフィノ基が他の官能基に置き換わる置換反応を起こすことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進する様々な触媒などがあります。条件は、通常、反応が効率的に進むように、制御された温度、不活性雰囲気、および特定の溶媒を必要とします。
生成される主な生成物
科学研究への応用
9H-キサンテン-2,7-ジスルホン酸,4,5-ビス(ジフェニルホスフィノ)-9,9-ジメチル-, 二ナトリウム塩は、科学研究において幅広い用途があります。
化学: 配位化学におけるリガンドとして使用され、複雑な金属有機構造体の形成を促進します。
生物学: この化合物は、生化学的アッセイや、特定の生体分子を検出するための蛍光プローブとして使用されます。
産業: この化合物は、染料や顔料の製造に使用され、様々な工業プロセスにおける触媒としても使用されます。
科学的研究の応用
9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Industry: The compound is used in the production of dyes, pigments, and as a catalyst in various industrial processes.
作用機序
9H-キサンテン-2,7-ジスルホン酸,4,5-ビス(ジフェニルホスフィノ)-9,9-ジメチル-, 二ナトリウム塩の作用機序は、特定の分子標的に対する相互作用能力にあります。ジフェニルホスフィノ基は金属イオンと配位して、様々な化学反応を触媒できる安定な錯体を形成することができます。スルホン酸基は、化合物の溶解性と反応性を高め、異なる環境で効果的に作用します。
類似化合物との比較
類似化合物
- 4,5-ジヒドロキシナフタレン-2,7-ジスルホン酸二ナトリウム塩
- 4,5-ジヒドロキシナフタレン-2,7-ジスルホン酸, 二ナトリウム塩二水和物
独自性
類似の化合物と比較して、9H-キサンテン-2,7-ジスルホン酸,4,5-ビス(ジフェニルホスフィノ)-9,9-ジメチル-, 二ナトリウム塩は、キサンテン核、ジフェニルホスフィノ基、およびスルホン酸基のユニークな組み合わせによって際立っています。この組み合わせは、安定性、反応性、汎用性を向上させ、科学研究や産業におけるより幅広い用途に適しています。
特性
分子式 |
C39H32Na2O7P2S2+2 |
|---|---|
分子量 |
784.7 g/mol |
IUPAC名 |
disodium;4,5-bis(diphenylphosphanyl)-9,9-dimethylxanthene-2,7-disulfonic acid |
InChI |
InChI=1S/C39H32O7P2S2.2Na/c1-39(2)33-23-31(49(40,41)42)25-35(47(27-15-7-3-8-16-27)28-17-9-4-10-18-28)37(33)46-38-34(39)24-32(50(43,44)45)26-36(38)48(29-19-11-5-12-20-29)30-21-13-6-14-22-30;;/h3-26H,1-2H3,(H,40,41,42)(H,43,44,45);;/q;2*+1 |
InChIキー |
DUDTXAIVLVGWNT-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C(=CC(=C2)S(=O)(=O)O)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=C(C=C5P(C6=CC=CC=C6)C7=CC=CC=C7)S(=O)(=O)O)C.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B12318946.png)
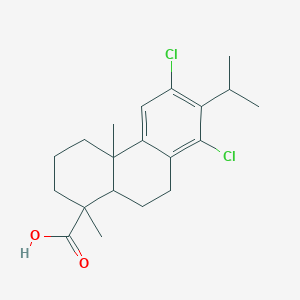
![sodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] sulfate](/img/structure/B12318954.png)
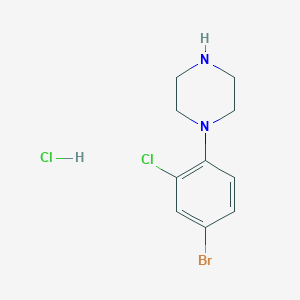
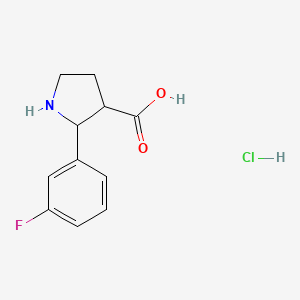
![Bicyclo[3.1.0]hexan-3-ylmethanol](/img/structure/B12318971.png)
![N-[2-(6-Bromo-naphthalen-2-yloxy)-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl]-acetamide](/img/structure/B12318980.png)
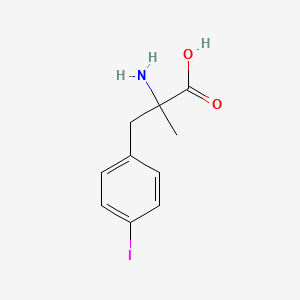
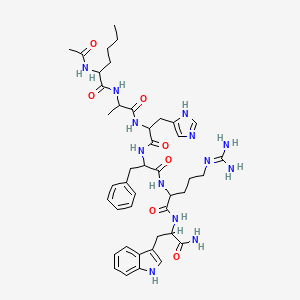
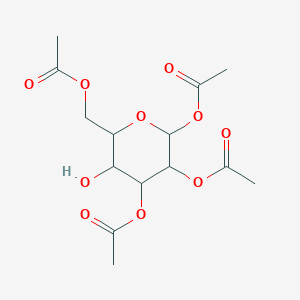
![ethyl 2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B12319003.png)
